molecular formula C8H10FN B2893709 2-Fluoro-4,5-dimethylaniline CAS No. 905275-81-2

2-Fluoro-4,5-dimethylaniline

Cat. No.: B2893709
CAS No.: 905275-81-2
M. Wt: 139.173
InChI Key: ZIEWTJGWUKITPF-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethylaniline: is an organic compound with the molecular formula C8H10FN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the second position and two methyl groups at the fourth and fifth positions. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethylaniline typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,5-dimethylaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and methyl groups influence the reactivity and orientation of the substituents.

    Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Common Reagents and Conditions:

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.

    Nucleophilic Substitution: Products include substituted anilines.

    Oxidation and Reduction: Products include quinones or reduced amines.

Scientific Research Applications

2-Fluoro-4,5-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4,5-dimethylaniline depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4,5-dimethylaniline is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-4,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEWTJGWUKITPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905275-81-2
Record name 2-fluoro-4,5-dimethylaniline
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